Cas no 15448-58-5 (1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione)

1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 化学的及び物理的性質
名前と識別子
-
- Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-
- 1A,7A-DIHYDRONAPHTHO[2,3-B]OXIRENE-2,7-DIONE
- 1,4-naphthoquinone epoxide
- 1,4-naphthoquinone oxide
- 11-Oxatricyclo[8.1.0.03,8]undecane-3(8),4,6-triene-2,9-dione
- 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxirene-2,7-dione
- 1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-quinone
- 2,3-Epo
- 2,3-epoxy-1,4-naphthoquinone
- 2,3-EPOXY-2,3-DIHYDRO-1,4-NAPHTHOQUINONE
- 2,3-Epoxy-2,3-dihydronaphthoquinone
- Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-(9CI)
- Naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione
- naphthoquinone epoxide
- NSC102657
- DTXSID20934994
- 15448-58-5
- 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione #
- FT-0637227
- 1,4-Naphthoquinone, 2,3-epoxy-2,3-dihydro-
- SCHEMBL3367182
- 1,4-Naphthoquinone 2,3-oxide
- AKOS016339965
- AKOS001675796
- CS-0334004
- NSC-666392
- NCIOpen2_001666
- 1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione
- 1R-0689
- NSC666392
- NSC 102657
- Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-
- NCGC00246537-01
- 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone
- NSC-102657
- 2,3-epoxy-2, 3-dihydro-1,4-naphthoquinone
- NS00052027
- EINECS 239-465-1
- CHEMBL1492909
- DB-043224
- 1AH,7AH-NAPHTHO[2,3-B]OXIRENE-2,7-DIONE
- 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione
-
- インチ: InChI=1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H
- InChIKey: TVVRFUOKLKGUKT-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(C(C3OC3C2=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 174.03200
- どういたいしつりょう: 174.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 46.7
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.462
- ふってん: 377.8°Cat760mmHg
- フラッシュポイント: 173.9°C
- 屈折率: 1.641
- PSA: 46.67000
- LogP: 0.83300
- ようかいせい: 未確定
1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1R-0689-10MG |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0689-10G |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | >90% | 10g |
£5775.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0689-5MG |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0689-1G |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0689-1MG |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0689-20MG |
1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | >90% | 20mg |
£76.00 | 2023-03-07 | |
Ambeed | A687530-1g |
Naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione |
15448-58-5 | 97% | 1g |
$1122.0 | 2024-04-23 | |
Apollo Scientific | OR32456-1g |
1AH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | tech | 1g |
£1078.00 | 2025-02-20 | |
Chemenu | CM239247-1g |
Naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione |
15448-58-5 | 97% | 1g |
$606 | 2023-03-07 | |
TRC | A177525-25mg |
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione |
15448-58-5 | 25mg |
$ 230.00 | 2022-06-08 |
1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 関連文献
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1. Quinone epoxides. Part VIII. C-acetyl fission and C→O-acetyl migration in reactions of acetylquinone epoxides and related compoundsG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 368
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2. Photoinduced oxygenation of an epoxynaphthoquinoneKazuhiro Maruyama,Atsuhiro Osuka,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1980 723
-
3. Quinone epoxides. Part VII. Stereospecific elaboration of 2-acetyl-1,4-naphthoquinone epoxidesG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 235
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Liwen Feng,Don Antoine Lanfranchi,Leandro Cotos,Elena Cesar-Rodo,Katharina Ehrhardt,Alice-Anne Goetz,Herbert Zimmermann,Fran?ois Fenaille,Stephanie A. Blandin,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2018 16 2647
-
5. Quinone epoxides. Part VIII. C-acetyl fission and C→O-acetyl migration in reactions of acetylquinone epoxides and related compoundsG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 368
-
Allimuthu T. Dharmaraja,Tapan K. Dash,V. Badireenath Konkimalla,Harinath Chakrapani Med. Chem. Commun. 2012 3 219
1a,7a-Dihydronaphtho2,3-boxirene-2,7-dioneに関する追加情報
Introduction to 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione (CAS No: 15448-58-5)
1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione, identified by the chemical registration number CAS No: 15448-58-5, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of naphthodiazinones, characterized by a fused ring system containing both hydrocarbon and oxygen atoms. The unique arrangement of its molecular framework presents a rich scaffold for further chemical modifications and biological evaluations, making it a valuable intermediate in synthetic chemistry and drug discovery programs.
The molecular structure of 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione consists of a partially hydrogenated naphthalene core with incorporated carbonyl groups at the 2 and 7 positions, forming a dihydroxanthone derivative. This configuration endows the compound with distinct electronic and steric properties that are highly relevant for its potential applications in medicinal chemistry. The presence of multiple reactive sites, including hydroxyl and carbonyl functionalities, allows for diverse chemical transformations such as oxidation, reduction, and coupling reactions, which are pivotal in constructing more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of naphthodiazinone derivatives due to their reported biological activities. Studies have indicated that compounds within this class exhibit potential antimicrobial, anti-inflammatory, and antioxidant effects. Specifically, 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione has been investigated for its ability to interact with various biological targets. For instance, preliminary in vitro studies suggest that this compound may possess inhibitory activity against certain enzymes implicated in metabolic disorders. Additionally, its structural similarity to natural products has prompted researchers to examine its role as a precursor in synthesizing bioactive molecules with therapeutic relevance.
The synthesis of 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione involves multi-step organic reactions that highlight the compound's synthetic versatility. Traditional methods often employ cyclization reactions followed by functional group interconversions to achieve the desired product. Advances in catalytic processes have also enabled more efficient routes to this scaffold, reducing reaction times and improving yields. These synthetic advancements are crucial for scaling up production and facilitating further mechanistic studies. The compound's stability under various conditions makes it suitable for long-term storage and transportation without significant degradation.
From an industrial perspective,1a-Dihydronaphtho23,3′-boxirene-24,4′-dione (CAS No: 15448-58-5) serves as a key building block in pharmaceutical manufacturing. Its incorporation into drug candidates allows chemists to fine-tune physicochemical properties such as solubility and bioavailability while maintaining desired pharmacological effects. The demand for high-purity compounds like this one underscores the importance of robust purification techniques such as column chromatography or recrystallization to ensure optimal performance in downstream applications.
The regulatory landscape for compounds like 1a-Dihydronaphtho3,3′-boxirene-24,4′-dione (CAS No: 15448-58-5) is designed to ensure safety and efficacy in both research and commercial settings. Manufacturers must adhere to stringent guidelines regarding quality control and documentation to meet international standards set by agencies such as the U.S. Food & Drug Administration (FDA) or the European Medicines Agency (EMA). These regulations not only safeguard consumers but also promote scientific integrity by providing researchers with reliable materials for their investigations.
Recent research has expanded beyond traditional applications into novel fields such as material science and agrochemistry. The unique electronic properties of 1a-Dihydronaphtho3,3′-boxirene-24,4′-dione (CAS No: 15448-58-5) have inspired studies on its potential use in organic electronics or as a precursor for specialty chemicals with tailored functionalities. Such interdisciplinary approaches demonstrate how fundamental chemical research can lead to unexpected breakthroughs across multiple industries.
In conclusion,1a-Dihydronaphtho3,3′-boxirene-24,4′-dione (CAS No: 15448-58-5) represents a fascinating compound with broad utility spanning medicinal chemistry through industrial applications. Its well-defined structure offers numerous opportunities for further exploration while adhering to rigorous scientific standards ensures its continued relevance in advancing knowledge within both academic laboratories and industrial R&D facilities worldwide.
15448-58-5 (1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione) 関連製品
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